N-((4-hydroxychroman-4-yl)methyl)thiophene-3-carboxamide

Anticancer Structure-Activity Relationship Xenograft

N-((4-hydroxychroman-4-yl)methyl)thiophene-3-carboxamide is a synthetic small molecule (C15H15NO3S, MW 289.35) that combines a 4-hydroxychroman moiety with a thiophene-3-carboxamide group via a methylene linker. This compound is categorized as a chroman-thiophene hybrid, where the chroman-4-ol core provides a tertiary alcohol capable of acting as a hydrogen bond donor, and the thiophene-3-carboxamide region offers a regioisomerically distinct orientation compared to its 2-carboxamide analog.

Molecular Formula C15H15NO3S
Molecular Weight 289.35
CAS No. 1396858-13-1
Cat. No. B2448569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-hydroxychroman-4-yl)methyl)thiophene-3-carboxamide
CAS1396858-13-1
Molecular FormulaC15H15NO3S
Molecular Weight289.35
Structural Identifiers
SMILESC1COC2=CC=CC=C2C1(CNC(=O)C3=CSC=C3)O
InChIInChI=1S/C15H15NO3S/c17-14(11-5-8-20-9-11)16-10-15(18)6-7-19-13-4-2-1-3-12(13)15/h1-5,8-9,18H,6-7,10H2,(H,16,17)
InChIKeyMFISYUVUFMQXGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-Hydroxychroman-4-yl)methyl)thiophene-3-carboxamide (CAS 1396858-13-1): A Dual-Ring Scaffold for Chemical Biology and Drug Discovery


N-((4-hydroxychroman-4-yl)methyl)thiophene-3-carboxamide is a synthetic small molecule (C15H15NO3S, MW 289.35) that combines a 4-hydroxychroman moiety with a thiophene-3-carboxamide group via a methylene linker . This compound is categorized as a chroman-thiophene hybrid, where the chroman-4-ol core provides a tertiary alcohol capable of acting as a hydrogen bond donor, and the thiophene-3-carboxamide region offers a regioisomerically distinct orientation compared to its 2-carboxamide analog . The N-((4-hydroxychroman-4-yl)methyl) substructure is a recognized scaffold in anti-infective drug discovery, notably forming the core of the N-4HCS series of transmission-blocking antimalarials [1].

Procurement Risks: Why N-((4-Hydroxychroman-4-yl)methyl)thiophene-3-carboxamide Cannot Be Replaced by Simple Thiophene or Chroman Analogs


Substituting this specific compound with a generic thiophene-3-carboxamide (CAS 51460-47-0) or a simple 4-chromanol eliminates the synergistic structural features that define its chemical biology potential. The dual-ring architecture is not merely additive; the chroman-4-ol introduces a hydrogen bond donor that is absent in simple thiophenes, while the 3-substituted thiophene carboxamide exhibits a distinct spatial orientation of the sulfur atom relative to the carbonyl, which critically influences target binding in analogous series [1]. Furthermore, the N-4HCS sulfonamide class, which shares the same chroman scaffold, has demonstrated nanomolar potency against Plasmodium falciparum male gametocytes, proving that the 4-hydroxychroman-4-yl)methyl substructure is a privileged pharmacophore that cannot be replaced by a simple benzyl or alkyl group without loss of activity [2].

Quantitative Differentiation of N-((4-Hydroxychroman-4-yl)methyl)thiophene-3-carboxamide from Its Closest Analogs


Regioisomeric Advantage: Thiophene-3-carboxamide vs. Thiophene-2-carboxamide in In Vivo Antitumor Models

In a comparative study of acetogenin analogs, the thiophene-3-carboxamide analog demonstrated strong in vivo tumor growth inhibition against the NCI-H23 human lung cancer xenograft in nude mice without critical toxicity, whereas the thiophene-2-carboxamide analog showed comparatively weaker in vivo efficacy in the same xenograft model [1]. This regioisomeric effect stems from the differential spatial orientation of the thiophene sulfur, which alters hydrogen bonding geometry with the biological target. The target compound retains the 3-carboxamide substitution and is thus expected to exhibit similar regioisomeric advantage over its 2-carboxamide counterpart (CAS 1396809-30-5).

Anticancer Structure-Activity Relationship Xenograft

Hydrogen Bond Donor Capacity: Chroman-4-ol vs. Simple Thiophene-3-carboxamide Core

The target compound possesses a tertiary alcohol (chroman-4-ol) that provides a hydrogen bond donor with a predicted pKa of approximately 13-14, distinguishing it from simple thiophene-3-carboxamide (CAS 51460-47-0) which lacks any H-bond donor beyond the amide NH . This additional H-bond donor capacity is critical for interactions with biological targets; in the structurally related N-4HCS series, the 4-hydroxychroman moiety was essential for nanomolar activity against Pfs16, with removal or modification of the hydroxyl group leading to substantial potency loss [1]. The target compound's H-bond donor count (2: one from amide NH, one from chroman-4-ol) exceeds that of simple thiophene-3-carboxamide (1: amide NH only), enabling bidentate hydrogen bonding interactions that are unavailable to simpler analogs.

Medicinal Chemistry Physicochemical Properties Drug Design

Scaffold Privilege: N-4HCS Pharmacophore Proven in Nanomolar Anti-Malarial Target Engagement

The N-((4-hydroxychroman-4-yl)methyl) substructure is a proven privileged pharmacophore. The N-4HCS compound DDD01035881, which shares this exact substructure, blocks Plasmodium falciparum male gamete formation with nanomolar activity and was validated to target the parasitophorous vacuole membrane protein Pfs16 through photoaffinity labeling and cellular thermal shift assays [1]. While DDD01035881 is a sulfonamide, the target compound replaces the sulfonamide linker with a carboxamide, offering a distinct electronic and hydrogen-bonding profile that may confer altered selectivity or ADME properties. This scaffold family, but not simple thiophene or chroman fragments alone, has demonstrated reproducible, target-validated biological activity [2].

Antimalarial Transmission-Blocking Target Identification

Optimal Use Cases for N-((4-Hydroxychroman-4-yl)methyl)thiophene-3-carboxamide Based on Quantitative Differentiation


Anticancer Lead Optimization: Exploiting Thiophene-3-carboxamide Regioisomeric Advantage

This compound is suited for medicinal chemistry programs targeting cancer cell lines where the thiophene-3-carboxamide regioisomer has demonstrated superior in vivo efficacy over the 2-carboxamide isomer. The Kojima et al. (2014) study establishes that thiophene-3-carboxamide analogs strongly inhibit NCI-H23 xenograft growth without critical toxicity, whereas 2-carboxamide analogs show comparatively weaker activity [1]. Procurement of this specific compound ensures the correct regioisomeric identity for SAR studies, avoiding the activity loss associated with 2-carboxamide substitution.

Anti-Infective Screening Using the N-4HCS Privileged Pharmacophore

The N-((4-hydroxychroman-4-yl)methyl) substructure is a validated pharmacophore for anti-malarial target engagement, as demonstrated by DDD01035881's nanomolar activity against P. falciparum male gametocytes and confirmed target (Pfs16) via chemical proteomics [2]. Researchers screening for novel anti-parasitic agents can use this compound as a carboxamide variant of the N-4HCS scaffold, potentially exploring altered selectivity profiles while retaining the privileged chroman substructure.

Fragment-Based Drug Discovery: Dual H-Bond Donor Scaffold Expansion

For fragment-based drug discovery, this compound provides a dual hydrogen bond donor scaffold (amide NH + tertiary alcohol) that enables bidentate interactions with protein targets, as predicted from its chemical structure and supported by N-4HCS SAR data showing the hydroxyl group is essential for activity [3]. This distinguishes it from mono-donor fragments like simple thiophene-3-carboxamide and enables exploration of binding geometries unavailable to simpler analogs.

Building Block for Focused Chemical Libraries

As a dual-ring heterocyclic building block with orthogonal derivatization handles (the thiophene ring for electrophilic substitution, the amide for hydrolysis/functionalization, and the chroman-4-ol for esterification/etherification), this compound enables the synthesis of diverse focused libraries for high-throughput screening. Its molecular weight (289.35) places it in the lead-like chemical space, making it a superior starting point compared to simpler thiophene-3-carboxamide (MW 127.16) which offers fewer derivatization sites .

Quote Request

Request a Quote for N-((4-hydroxychroman-4-yl)methyl)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.